SN2 Displacement Rate: Cyclohexyl Tosylate Exhibits ~80-Fold Rate Suppression Relative to Acyclic Secondary Tosylates
In bimolecular nucleophilic substitution with sodium thiophenolate in 87% ethanol, the rate of displacement of the equatorial cyclohexyl tosylate is dramatically slower than that of an acyclic secondary tosylate. The measured ratio of displacement rates for equatorial cyclohexyl tosylate : axial cyclohexyl tosylate : acyclic secondary tosylate is 1 : 19 : 80 [1]. This demonstrates that the cyclohexyl framework imposes a significant steric barrier to backside attack in SN2 reactions compared to flexible acyclic systems.
| Evidence Dimension | Relative SN2 displacement rate |
|---|---|
| Target Compound Data | Equatorial cyclohexyl p-toluenesulfonate: relative rate = 1 |
| Comparator Or Baseline | Acyclic secondary p-toluenesulfonate: relative rate = 80 |
| Quantified Difference | 80-fold slower reaction rate for equatorial cyclohexyl tosylate |
| Conditions | Sodium thiophenolate in 87% ethanol, second-order kinetics |
Why This Matters
This 80-fold difference in SN2 reactivity is critical for designing reactions where steric control is desired to avoid unwanted substitution side-reactions.
- [1] Eliel, E. L.; Ro, R. S. Conformational Analysis. IV. Bimolecular Displacement Rates of Cyclohexyl p-Toluenesulfonates and the Conformational Equilibrium Constant of the p-Toluenesulfonate Group. J. Am. Chem. Soc. 1957, 79 (22), 5995–6000. View Source
